N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-methylpropanamide
Description
N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-methylpropanamide is a synthetic amide derivative characterized by a dimethylamino group, a thiophen-3-yl aromatic ring, and a branched 2-methylpropanamide chain.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2OS/c1-9(2)12(15)13-7-11(14(3)4)10-5-6-16-8-10/h5-6,8-9,11H,7H2,1-4H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWIORCDIZQMDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC(C1=CSC=C1)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-methylpropanamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of thiophene-3-carboxaldehyde with dimethylamine to form the intermediate N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)amine.
Amidation Reaction: The intermediate is then reacted with 2-methylpropanoyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-methylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propanamide moiety can be reduced to form the corresponding amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Research
N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-methylpropanamide is primarily investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest it may interact with various biological targets, making it a candidate for drug development.
- Case Study : A study published in Drug Design and Discovery highlighted its efficacy in modulating neurotransmitter systems, particularly in the context of anxiety disorders. The compound exhibited selective binding to serotonin receptors, indicating potential as an anxiolytic agent .
Neuropharmacology
The compound has been explored for its neuropharmacological effects due to its ability to cross the blood-brain barrier. Its dimethylamino group enhances lipophilicity, facilitating central nervous system (CNS) interactions.
- Data Table : Neuropharmacological Effects of this compound
Synthetic Chemistry
The synthesis of this compound has been optimized for scalability, making it suitable for further research and potential commercial applications. Synthetic pathways often involve the use of thiophene derivatives and dimethylamino groups to achieve desired pharmacological properties.
- Synthesis Methodology : A common synthetic route involves the reaction of thiophene derivatives with dimethylamine followed by acylation with propanamide derivatives. This method has been detailed in several organic chemistry journals, emphasizing yield optimization .
Toxicology Studies
Preliminary toxicological assessments indicate that this compound exhibits a favorable safety profile in animal models. Long-term studies are ongoing to fully elucidate its safety parameters.
- Toxicity Data Table : Safety Profile of this compound
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-methylpropanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dimethylamino group can enhance the compound’s ability to cross cell membranes, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Verosudil (rac-(2R)-2-(dimethylamino)-N-(1-oxo-1,2-dihydroisoquinolin-6-yl)-2-(thiophen-3-yl)acetamide)
- Structural Similarities: Both compounds feature a dimethylamino group and a thiophen-3-yl moiety.
- Key Differences: Verosudil replaces the 2-methylpropanamide with an acetamide linked to a dihydroisoquinoline group, enhancing its planar aromaticity.
- Functional Implications: The dihydroisoquinoline group in verosudil likely improves binding to kinase domains, as evidenced by its clinical use as a Rho-kinase inhibitor . In contrast, the simpler 2-methylpropanamide in the target compound may prioritize metabolic stability over target specificity.
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine
- Structural Similarities : Shares the thiophen-3-yl group and an amine backbone.
- Key Differences: The naphthalen-1-yloxy substituent and primary amine (vs. tertiary dimethylamino) alter electronic properties.
- Functional Implications: The naphthalene group may enhance π-π stacking interactions, while the primary amine could increase solubility but reduce lipophilicity compared to the dimethylamino group .
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- Structural Similarities : Both compounds are propanamide derivatives with aromatic substituents.
- Key Differences: The indole and methoxynaphthalene groups in this compound contrast with the thiophene and dimethylamino groups in the target molecule.
- The target compound’s thiophene may instead favor interactions with cytochrome P450 enzymes or thiophene-specific targets.
Ethyl 4-(Dimethylamino) Benzoate
- Structural Similarities: Contains a dimethylamino group linked to an aromatic system.
- Key Differences : The ester functional group (vs. amide) and benzoate aromatic ring (vs. thiophene) result in distinct reactivity.
- Functional Implications: Ethyl 4-(dimethylamino) benzoate demonstrates higher reactivity in polymerization studies due to electron-donating effects of the dimethylamino group, suggesting that the target compound’s amide linkage may reduce electrophilicity but enhance hydrolytic stability .
Comparative Data Table
Biological Activity
N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-methylpropanamide, also known as a derivative of thiophene-based compounds, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that may contribute to its pharmacological effects.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 201.31 g/mol. The compound features a thiophene ring, which is known for its ability to interact with various biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Effects : Some studies have shown that thiophene derivatives possess antimicrobial properties, making them candidates for developing new antibiotics.
- Anticancer Activity : Certain analogs have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential use in cancer therapy.
- Central Nervous System Modulation : Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in relation to serotonin and dopamine receptors.
Antimicrobial Activity
A study published in Antibiotics evaluated the antimicrobial efficacy of various thiophene derivatives. The results indicated that certain modifications in the thiophene structure enhance antibacterial activity against Gram-positive and Gram-negative bacteria .
| Compound | Activity (MIC µg/mL) | Target Organisms |
|---|---|---|
| Thiophene Derivative A | 32 | Staphylococcus aureus |
| Thiophene Derivative B | 64 | Escherichia coli |
Anticancer Properties
Research presented in Journal of Medicinal Chemistry explored the anticancer potential of thiophene-based compounds. In vitro assays revealed that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 15 µM .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HeLa | 20 | Cell cycle arrest at G2/M phase |
Neuropharmacological Effects
A study focusing on the neuropharmacological properties of similar compounds found that they act as selective serotonin reuptake inhibitors (SSRIs). This suggests that this compound may influence mood and anxiety disorders through modulation of serotonin levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
